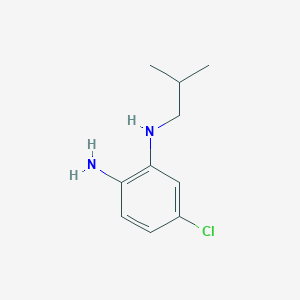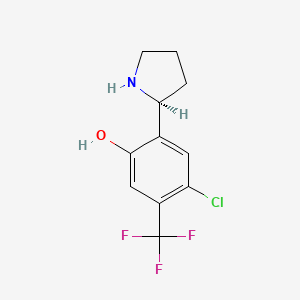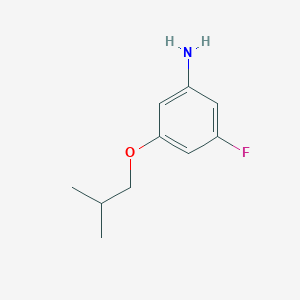
3-Fluoro-5-(2-methylpropoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(2-methylpropoxy)aniline: is an organic compound with the molecular formula C10H14FNO It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the third position and a 2-methylpropoxy group at the fifth position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 3-fluoroaniline, undergoes a substitution reaction with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with 2-methylpropoxy bromide in the presence of a palladium catalyst and a base. This reaction is performed under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
化学反応の分析
Types of Reactions
3-Fluoro-5-(2-methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
3-Fluoro-5-(2-methylpropoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Fluoro-5-(2-methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The 2-methylpropoxy group provides steric hindrance, influencing the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
3-Fluoroaniline: Lacks the 2-methylpropoxy group, resulting in different reactivity and applications.
5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of a 2-methylpropoxy group, leading to variations in chemical properties and uses.
3-Fluoro-4-(2-methylpropoxy)aniline: The position of the substituents is different, affecting the compound’s overall behavior and applications.
Uniqueness
3-Fluoro-5-(2-methylpropoxy)aniline is unique due to the specific positioning of the fluorine and 2-methylpropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
3-fluoro-5-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C10H14FNO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6,12H2,1-2H3 |
InChIキー |
SWIGMQNVXLSMMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC(=CC(=C1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



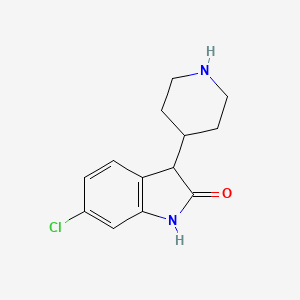
![7-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B13322663.png)
![2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322677.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B13322680.png)
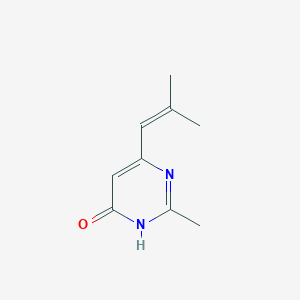
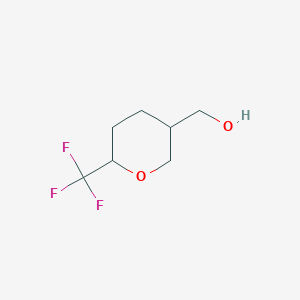
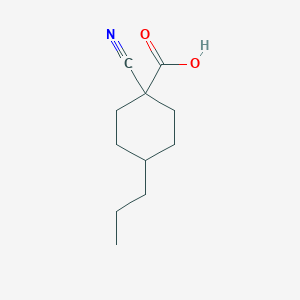
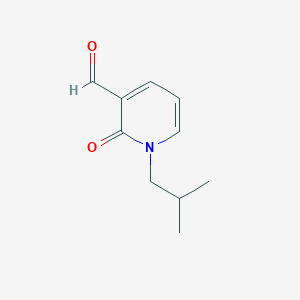
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13322706.png)
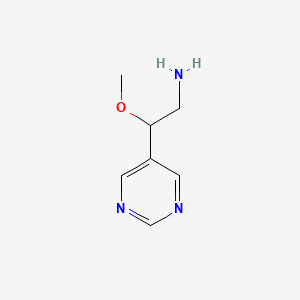
![2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13322717.png)
